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molecular formula C27H43N7 B8586531 CXCR4 antagonist 1

CXCR4 antagonist 1

Cat. No. B8586531
M. Wt: 465.7 g/mol
InChI Key: BFAFZMFJSZSLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932281B2

Procedure details

The compound (197 mg) obtained in Example 1-7 was dissolved in methanol (1.0 ml) and added with a 10% hydrogen chloride/methanol solution (3.0 ml) and the whole was stirred overnight at room temperature. After completion of the reaction, the solvent was distilled off and a hydrochloride (159 mg) of the subject compound was obtained as a white solid.
Name
compound
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:7]([CH2:30][CH2:31][CH2:32][CH2:33][N:34]([CH2:38][CH2:39][CH3:40])[CH2:35][CH2:36][CH3:37])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][N:16]([CH2:24][C:25]2[NH:26][CH:27]=[CH:28][N:29]=2)[CH2:17][C:18]2[N:19]([CH3:23])[CH:20]=[CH:21][N:22]=2)=[CH:11][CH:10]=1)(C)(C)C.Cl.CO>CO>[NH:29]1[CH:28]=[CH:27][N:26]=[C:25]1[CH2:24][N:16]([CH2:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][NH:7][CH2:30][CH2:31][CH2:32][CH2:33][N:34]([CH2:35][CH2:36][CH3:37])[CH2:38][CH2:39][CH3:40])=[CH:10][CH:11]=1)[CH2:17][C:18]1[N:19]([CH3:23])[CH:20]=[CH:21][N:22]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
197 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(CC1=CC=C(C=C1)CN(CC=1N(C=CN1)C)CC=1NC=CN1)CCCCN(CCC)CCC)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=NC=C1)CN(CC=1N(C=CN1)C)CC1=CC=C(CNCCCCN(CCC)CCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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